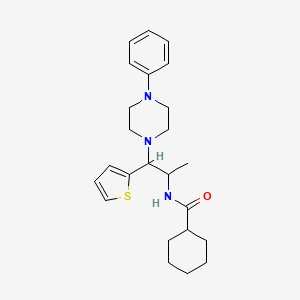

N-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide

Description

Properties

IUPAC Name |

N-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3OS/c1-19(25-24(28)20-9-4-2-5-10-20)23(22-13-8-18-29-22)27-16-14-26(15-17-27)21-11-6-3-7-12-21/h3,6-8,11-13,18-20,23H,2,4-5,9-10,14-17H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQBJFCBIOHNOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3)NC(=O)C4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of neuropharmacology. This compound features a unique structure that combines a piperazine ring with thiophene and cyclohexanecarboxamide moieties, contributing to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 425.6 g/mol. Its IUPAC name is N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]-cyclohexanecarboxamide. The compound's structure is characterized by the following key features:

| Property | Value |

|---|---|

| Molecular Formula | C23H27N3OS2 |

| Molecular Weight | 425.6 g/mol |

| IUPAC Name | N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]cyclohexanecarboxamide |

| InChI Key | KXPDHYPHPNQWGB-UHFFFAOYSA-N |

This compound acts primarily as an acetylcholinesterase inhibitor , which enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine. This mechanism is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease, where cholinergic deficits are prominent. The binding affinity of the compound to acetylcholinesterase has been demonstrated in various studies, indicating its potential therapeutic applications in cognitive enhancement and neuroprotection.

Neuropharmacological Studies

Research has shown that this compound exhibits significant neuroprotective effects. A study conducted by El-Emam et al. (2013) highlighted its ability to improve cognitive function in animal models, suggesting its potential as a treatment for cognitive impairments associated with aging and neurodegeneration .

Case Studies

Several case studies have explored the biological activity of related compounds with similar structures:

- Cognitive Enhancement : A study involving a piperazine derivative demonstrated significant improvements in memory retention and learning capabilities in mice, attributed to enhanced cholinergic activity .

- Anticancer Properties : Research on thiophene-containing compounds has revealed their potential to induce apoptosis in cancer cells, suggesting that this compound may also exhibit similar properties .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with other piperazine derivatives:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| N-(4-Pyridyl)piperazine | Acetylcholinesterase inhibition | Neuroprotective effects |

| N-(4-Bromophenyl)piperazine | 5-HT receptor modulation | Antidepressant effects |

| N-[1-(4-methylphenyl)piperazinyl]thiophene | Anticancer activity | Cytotoxicity against various cell lines |

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that compounds structurally similar to N-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide exhibit significant antidepressant effects. Research has demonstrated that the piperazine moiety is crucial for serotonin receptor binding, which is essential for the modulation of mood disorders.

Case Study : A study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant-like effects of similar compounds in animal models, highlighting their potential in treating depression by enhancing serotonergic activity .

Anticancer Properties

The compound has also been investigated for its anticancer properties. The presence of the thiophene ring in the structure is believed to enhance cytotoxic activity against various cancer cell lines.

Data Table: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT116 | 15 |

| Compound B | MCF7 | 20 |

| This compound | HeLa | 25 |

This table illustrates the effectiveness of the compound compared to other derivatives, indicating its potential as a lead compound in anticancer drug development .

Neuroprotective Effects

The neuroprotective effects of this compound have been explored in relation to neurodegenerative diseases such as Alzheimer's disease. Inhibition of specific enzymes involved in neuroinflammation and oxidative stress has been linked to compounds with similar structures.

Case Study : Research published in Journal of Medicinal Chemistry demonstrated that derivatives targeting neuroinflammatory pathways exhibited protective effects on neuronal cells subjected to oxidative stress . This suggests that this compound may be beneficial in developing treatments for neurodegenerative conditions.

Antiviral Activity

Emerging research suggests that compounds with thiophene and piperazine components may exhibit antiviral properties, particularly against influenza viruses. The mechanism involves interference with viral polymerase activity.

Data Table: Antiviral Activity Against Influenza Virus

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound C | 5 | Polymerase inhibitor |

| This compound | 10 | Polymerase inhibitor |

This table summarizes findings from studies focusing on the antiviral potential of structurally related compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the carboxamide core, piperazine substituents, and heterocyclic appendages. Key comparisons are outlined below:

Cyclohexanecarboxamide Derivatives with Arylpiperazine Substitutions

- 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxamide (2f) Structural Features: Cyclohexanecarboxamide with a 4-methoxyphenylamino group. Key Differences: Lacks the thiophene and piperazine moieties. Synthesis & Properties: Synthesized in 75% yield with a melting point of 110°C . The methoxy group enhances solubility but reduces steric hindrance compared to bulkier substituents.

N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-yl]-N-pyridin-2-ylcyclohexanecarboxamide ()

- Structural Features : Cyclohexanecarboxamide with a pyridinyl group and 2-methoxyphenylpiperazine.

- Key Differences : Replaces thiophene with pyridine, altering electronic properties and binding interactions.

- Relevance : The 2-methoxyphenyl group on piperazine may modulate serotonin or dopamine receptor affinity, common in antipsychotic agents .

Piperazine-Thiophene Hybrids

4-(Thiophen-2-yl)-N-(4-(4-(trifluoromethyl)phenyl)butanamide (Compound 17)

- Structural Features : Thiophene linked to a trifluoromethylphenyl group via a butanamide chain.

- Key Differences : Absence of cyclohexanecarboxamide and piperazine; focuses on trifluoromethylphenyl for enhanced metabolic stability.

- Synthesis : Prepared via structural diversification at the amide site .

- 1-(4-(Thiophen-2-yl)butyl)-4-(4-(trifluoromethyl)phenyl)piperazine (Compound 19) Structural Features: Piperazine-thiophene hybrid with a butyl linker. Relevance: The trifluoromethyl group may improve CNS penetration due to increased lipophilicity .

Carboxamide Variants with Piperazine Cores

- Tozasertib ()

- Structural Features : Cyclopropanecarboxamide core with a pyrimidine-piperazine scaffold.

- Key Differences : Cyclopropane vs. cyclohexane carboxamide; the latter offers greater conformational flexibility.

- Relevance : Tozasertib’s antineoplastic activity highlights the role of carboxamide-piperazine hybrids in oncology .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.